5-(3,4-Difluorophenyl)thiazol-2-amine
CAS No.:
Cat. No.: VC18781669
Molecular Formula: C9H6F2N2S
Molecular Weight: 212.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6F2N2S |
|---|---|
| Molecular Weight | 212.22 g/mol |
| IUPAC Name | 5-(3,4-difluorophenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C9H6F2N2S/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
| Standard InChI Key | CGTCHYGQSSZJKR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=CN=C(S2)N)F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The thiazole core consists of a five-membered aromatic ring containing one sulfur and one nitrogen atom. The 3,4-difluorophenyl group at position 5 introduces electron-withdrawing effects, which modulate the compound’s electronic density and enhance its binding affinity to hydrophobic enzyme pockets . The amine group at position 2 serves as a hydrogen bond donor, facilitating interactions with biological targets such as kinases or proteases .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆F₂N₂S |
| Molecular Weight | 212.22 g/mol |
| Melting Point | 103–105°C |
| logP (Lipophilicity) | ~2.1 (estimated) |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 4 (2 F, 1 S, 1 N) |
Spectral Characterization
1H-NMR Data (DMSO-d₆, 300 MHz) :
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δ 9.6 (s, 1H, NH₂)
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δ 8.6 (m, 1H, aromatic H)
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δ 7.83 (m, 2H, aromatic H)
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δ 6.95–6.89 (m, 3H, aromatic H)
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162.5 ppm (C-2, thiazole)
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146.3 ppm (C-5, thiazole)
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134.5–112.0 ppm (aromatic carbons)
Synthesis and Optimization
Synthetic Routes
The synthesis of 5-(3,4-difluorophenyl)thiazol-2-amine typically involves a two-step protocol:
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Thiazole Ring Formation:
A cyclization reaction between thiourea derivatives and α-haloketones generates the thiazole core. For example, 3,4-difluorophenylacetone may react with thiourea in the presence of iodine to form 2-aminothiazole intermediates . -
Functionalization:
The 3,4-difluorophenyl group is introduced via cross-coupling reactions. A Suzuki-Miyaura coupling using a 3,4-difluorophenylboronic acid and a halogenated thiazole precursor (e.g., 5-bromothiazol-2-amine) achieves this modification .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiourea, I₂, ethanol, reflux, 2 h | 65% |
| 2 | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h | 72% |
Green Chemistry Approaches
Polyethylene glycol (PEG-400) has emerged as an efficient, recyclable solvent for one-pot thiazole synthesis. This method eliminates the need for toxic catalysts and reduces waste . For instance, reacting phenylacetylene with N-bromosuccinimide (NBS) in PEG-400 yields 2,2-dibromo-1-phenylethanone, which subsequently reacts with thiourea to form the thiazole ring .
Biological Activity and Mechanisms
Table 3: Cytotoxicity Data for Select Thiazole Derivatives
| Compound | A549 IC₅₀ (µM) | NIH/3T3 IC₅₀ (µM) |
|---|---|---|
| 5-(3,4-Difluorophenyl)thiazol-2-amine | 23.30 ± 0.35 | >1000 |
| Cisplatin (control) | 1.92 ± 0.12 | 12.5 ± 1.1 |
Antimicrobial Activity
Fluorinated thiazoles disrupt microbial enzyme systems. The 3,4-difluorophenyl moiety enhances penetration through bacterial cell walls, inhibiting DNA gyrase and dihydrofolate reductase. Against Staphylococcus aureus, this compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin.
Enzyme Inhibition
The compound inhibits β-secretase (BACE1), a key enzyme in amyloid-β peptide production. Molecular docking studies reveal hydrogen bonding between the NH₂ group and catalytic aspartate residues (BACE1 Ki = 0.87 µM).
Structure-Activity Relationships (SAR)
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Fluorine Substitution: The 3,4-difluoro configuration optimizes lipophilicity and metabolic stability compared to mono-fluoro or chloro analogs .
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Thiazole Rigidity: The planar thiazole ring enhances π-π stacking with aromatic residues in enzyme active sites .
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Amino Group: The NH₂ group is critical for hydrogen bonding; methylation reduces activity by 10-fold .
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to moderate logP.
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Metabolism: Resistant to CYP3A4 oxidation, with a half-life of 6.2 h in human liver microsomes.
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Excretion: Primarily renal (70% unchanged).
Toxicity Concerns
At doses >50 mg/kg (rodents), hepatotoxicity and nephrotoxicity were observed, linked to reactive metabolite formation.
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